molecular formula C11H15N3O B571543 (4-Aminophenyl)(piperazin-1-yl)methanone CAS No. 72141-42-5

(4-Aminophenyl)(piperazin-1-yl)methanone

Cat. No. B571543
CAS RN: 72141-42-5
M. Wt: 205.261
InChI Key: RFAQDEHQJBGLNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, aromatic acid chlorides have been coupled with Piperzain-yl (3,4,5-trimethoxyphenyl)methanone in the presence of a triethylamine base to yield trimethoxyphenyl piperazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Aminophenyl)(piperazin-1-yl)methanone” are not explicitly provided in the sources I found .

Scientific Research Applications

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : The compound shows significant inhibition efficiency in preventing the corrosion of mild steel in acidic environments. The research on derivatives of this compound, like 4-4-ABPFM and 4-4-APFM, demonstrates an efficiency of up to 80% and 73%, respectively, in 1N HCl at room temperature. These findings suggest that these compounds can form protective layers on the surface of mild steel to reduce corrosion (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Anticancer and Antituberculosis Activity

  • Anticancer and Antituberculosis Potential : Derivatives of (4-Aminophenyl)(piperazin-1-yl)methanone, specifically those with a 1-(4-Chlorophenyl) cyclopropyl group, have shown in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. This suggests potential applications in developing therapeutic agents for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Anti-HIV Activity

  • Selective Anti-HIV-2 Activity : Certain derivatives, such as those with β-carboline, showed selective inhibition of the HIV-2 strain, highlighting the potential for these compounds in HIV-2 treatment (Ashok et al., 2015).

Fluorescent Logic Gates

  • Fluorescent Logic Gates for Biochemical Applications : Compounds with a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor have been designed as fluorescent logic gates. These can be reconfigured by altering solvent polarity, indicating potential use in biochemical and medical applications, such as probing cellular membranes (Gauci & Magri, 2022).

Antimicrobial Activity

  • In Vitro Antimicrobial Activity : Derivatives of (4-Aminophenyl)(piperazin-1-yl)methanone, including those combined with benzothiazole, have demonstrated variable and modest antimicrobial activity against bacterial and fungal strains. This points to their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Enzyme Inhibition and Potential Therapeutic Applications : Synthesized derivatives have shown good enzyme inhibitory activity, with compound 5h exhibiting significant inhibition against acetyl- and butyrylcholinesterase. This suggests these compounds could be developed into therapeutic agents (Hussain et al., 2017).

  • Tubulin Polymerization Inhibition for Cancer Treatment : A series of derivatives exhibited potent inhibition of tubulin polymerization, a key process in cell division, indicating their potential as cancer therapeutics (Prinz et al., 2017).

Safety And Hazards

The safety and hazards associated with “(4-Aminophenyl)(piperazin-1-yl)methanone” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

(4-aminophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAQDEHQJBGLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(piperazin-1-yl)methanone

Synthesis routes and methods

Procedure details

4-aminobenzoic acid (Aldrich 99%) was reacted stoichiometrically with benzyl chloroformate (Aldrich 95%) in THF solvent in the presence of pyridine acid acceptor initially at 2-25° C. for 1 hour then refluxed 75° C. for 2 hours. After evaporation of solvent, washing the solids in water, filtering and drying, the resulting N-CBZ-protected product was obtained in 85% yield. This compound was first reacted with a stoichiometric quantity of 1,1'-carbonyl diimidazole at room temperature for 2 hours in DMF/THF solvent. A stoichiometric amount of ethyl-1-piperazine carboxylate (Lancaster 99%) in THF was then added to this mix, kept at room temperature for 1 hour, then refluxed at 80° C. for 8 hours. The reaction solution was evaporated to a solid residue, washed with water, filtered and finally dried to obtain the solid diprotected product in 90% yield. This solid was deprotected in excess 5N hydrobromic acid in acetic acid at 48° C. for 10 hours. After evaporation of acidic fluids, the solid residue was washed with acetone then ether, filtered and dried as the dihydrobromide salt. Dissolution of this salt in a stirred aqueous suspension of 2× equivalents of strong base anion exchange resin (Amberlite IRA-400-OH) followed by filtration and washing of resin, evaporation of filtrates and azeotropic drying in anhydrous ethanol then in 1,2-dichloroethane, gave dry 4-aminobenzoyl piperazine (4ABP) solid in 50% yield. 3ABP was prepared in the same manner as above but starting with 3-aminobenzoic acid.
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